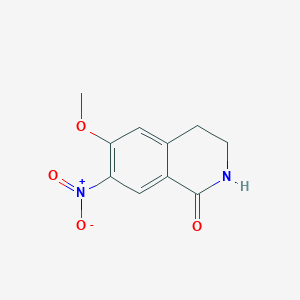
1-(naphthalen-2-yl)-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound featuring a naphthalene ring fused to an imidazole ring with a thiol group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-2-yl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde and ammonium chloride. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalen-2-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(Naphthalen-2-yl)-1H-imidazole-2-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(naphthalen-2-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-2-yl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of an imidazole ring.
1-(Naphthalen-2-yl)-1H-1,2,3-triazole: Contains a triazole ring, offering different chemical reactivity and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.
Uniqueness: 1-(Naphthalen-2-yl)-1H-imidazole-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
Propriétés
Numéro CAS |
25372-21-8 |
|---|---|
Formule moléculaire |
C13H10N2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
3-naphthalen-2-yl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-7-8-15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,14,16) |
Clé InChI |
INFCGXJBOZZPCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N3C=CNC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)



![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
